molecular formula C12H8O3S B6326440 4-(5-Formylthiophen-3-yl)benzoic acid CAS No. 893737-08-1

4-(5-Formylthiophen-3-yl)benzoic acid

Cat. No.: B6326440
CAS No.: 893737-08-1
M. Wt: 232.26 g/mol
InChI Key: KNZXASBRSDQANH-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-3-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid core linked to a thiophene ring substituted with a formyl group at the 5-position. The molecule combines the electron-withdrawing properties of the carboxylic acid group with the π-conjugated thiophene system, making it a versatile intermediate in medicinal chemistry and materials science. Its structure enables applications in drug design (e.g., as a building block for kinase inhibitors) and organic electronics (e.g., in conjugated polymers) . The formyl group enhances reactivity for further functionalization, such as Schiff base formation or nucleophilic addition, while the benzoic acid moiety contributes to solubility in polar solvents and coordination with metal ions .

Properties

IUPAC Name

4-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-6-11-5-10(7-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZXASBRSDQANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602393
Record name 4-(5-Formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-08-1
Record name 4-(5-Formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-3-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties
4-(5-Formylthiophen-3-yl)benzoic acid Thiophene (5-formyl), benzoic acid 246.26 High polarity (logP ≈ 1.2), strong UV absorption (λmax ≈ 280 nm)
4-(Benzo[d]thiazol-2-yl)benzenamine Benzothiazole, amine 242.31 Enhanced fluorescence, used in anticancer studies (IC50 ≈ 2.5 µM)
4-Amino-3-((4-(tert-butyl)benzyl)oxy)benzoic acid tert-butyl, nitro, benzyloxy 349.38 Moderate solubility in THF, nitro group reduces metabolic stability
  • Electron-Withdrawing Effects : The formyl group in this compound increases electrophilicity at the thiophene ring compared to the electron-rich benzothiazole in 4-(Benzo[d]thiazol-2-yl)benzenamine. This difference impacts reactivity in cross-coupling reactions and interactions with biological targets .
  • Acidity : The carboxylic acid group (pKa ≈ 4.2) in the target compound is more acidic than the nitro-substituted analogs (pKa ≈ 8.5 for 5f in ), influencing solubility and ionization under physiological conditions .

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